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Compound of Interest

Compound Name: Bis(phenylsulfonyl)methane

Cat. No.: B177063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of
Bis(phenylsulfonyl)methane, a compound of interest in various chemical and pharmaceutical
research fields. This document outlines the key crystallographic data, a detailed experimental
protocol for its determination, and a logical workflow for the analysis.

Core Crystallographic Data

The crystal structure of Bis(phenylsulfonyl)methane has been determined by single-crystal
X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic
parameters are summarized in the table below. This data is sourced from the Crystallography
Open Database (COD) and a publication by Glidewell, C., Lightfoot, P., and Patterson, I. L. J. in
Acta Crystallographica Section C (1995).[1]
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Parameter Value
Chemical Formula C13H1204S2
Molecular Weight 296.36 g/mol
Crystal System Monoclinic
Space Group Pl2i/n1l
a 5.824 A

b 23.038 A

c 10.589 A

a 90°

B 103.59°

y 90°

Selected Bond Lengths and Angles

Detailed bond lengths and angles for Bis(phenylsulfonyl)methane are contained within the
primary crystallographic publication. While access to the full text of this specific study was not
available, typical bond lengths for related sulfonyl compounds are provided for reference.

Bond Typical Length (A) Angle Typical Angle (°)
S-O0 1.43-1.45 0-S-0 117 - 120

S-C (phenyl) 1.75-1.77 C-S-C 104 - 108

S-C (methylene) 1.77-1.80

C-C (aromatic) 1.37-1.40

C-H 0.95-1.00

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The determination of the crystal structure of Bis(phenylsulfonyl)methane involves a series of
precise experimental steps. The following protocol outlines a typical workflow for single-crystal
X-ray diffraction analysis.

Crystal Growth and Selection

High-quality single crystals of Bis(phenylsulfonyl)methane are grown, typically by slow
evaporation of a suitable solvent. A well-formed crystal with dimensions of approximately 0.1-
0.3 mm is selected under a microscope.

Crystal Mounting

The selected crystal is mounted on a goniometer head. This is a crucial step to ensure the
crystal can be precisely oriented in the X-ray beam.

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a
low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-
ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are
collected by a detector.

Data Processing

The collected diffraction data is processed to determine the unit cell dimensions and the
intensities of the reflections. This step involves indexing the reflections and integrating their
intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. The initial positions of the atoms are
determined using direct methods or Patterson methods. The structural model is then refined
against the experimental data to obtain the final, accurate atomic coordinates, bond lengths,
and bond angles.

Workflow and Visualization
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The logical flow of the experimental and computational steps involved in crystal structure
analysis is visualized in the following diagram.

Experimental Workflow

Crystal Growth

'

Crystal Selection & Mounting

'

X-ray Diffraction Data Collection

Computational Workflow

Data Processing & Reduction

'

Structure Solution (Direct/Patterson Methods)

'

Structure Refinement

'

Final Crystal Structure & Validation

Click to download full resolution via product page

Experimental and computational workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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